FXIIa-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

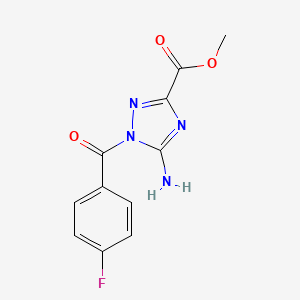

Molecular Formula |

C11H9FN4O3 |

|---|---|

Molecular Weight |

264.21 g/mol |

IUPAC Name |

methyl 5-amino-1-(4-fluorobenzoyl)-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15) |

InChI Key |

QNTCVNPVIFKZJU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FXIIa-IN-4 in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). The document details its interaction with the coagulation cascade, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and includes visualizations to facilitate understanding of its function and related experimental workflows.

Introduction to the Coagulation Cascade and the Role of Factor XIIa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot, a crucial process for hemostasis.[1] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by the activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[2][3] FXIIa then proteolytically activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX).[4][5] This cascade ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[6] While essential for in vitro clotting assays like the activated partial thromboplastin time (aPTT), the intrinsic pathway, particularly FXII, is considered largely dispensable for normal hemostasis in vivo but plays a significant role in thrombosis.[2][7] This makes FXIIa an attractive target for the development of antithrombotic agents with a potentially lower risk of bleeding complications.[7][8]

This compound: A Potent and Selective FXIIa Inhibitor

This compound is a recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), a potent and highly selective inhibitor of FXIIa.[9][10][11] Infestin is a protein isolated from the midgut of the hematophagous insect Triatoma infestans.

This compound functions as a competitive inhibitor of FXIIa.[9][10] It binds to the active site of FXIIa with slow on and off rate constants, effectively blocking its enzymatic activity.[9][10] By inhibiting FXIIa, this compound prevents the activation of its downstream substrates, primarily Factor XI and prekallikrein.[9][10] This targeted inhibition at the initiation of the intrinsic pathway effectively blocks the amplification of the coagulation cascade that is triggered by contact activation.

The inhibitory action of this compound on the coagulation cascade is visually represented in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Thrombin Generation Assays (TGAs) | Springer Nature Experiments [experiments.springernature.com]

- 3. WO2016049557A1 - Ellagic acid formulations for use in coagulation assays - Google Patents [patents.google.com]

- 4. abcam.com [abcam.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modified thrombin generation assay to evaluate the plasma coagulation potential in the presence of emicizumab, the bispecific antibody to factors IXa/X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Arteriovenous (AV) Loop in a Small Animal Model to Study Angiogenesis and Vascularized Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

FXIIa-IN-4: A Technical Guide to Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding profile and kinetic properties of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). The information presented herein is intended to support researchers and professionals in the fields of thrombosis, anticoagulation, and drug development in understanding the mechanism and experimental evaluation of this compound.

Quantitative Binding and Inhibition Data

This compound has been characterized as a potent inhibitor of human FXIIa, demonstrating significant selectivity over other related serine proteases involved in the coagulation cascade. The inhibitory activity is summarized by the half-maximal inhibitory concentration (IC50) values presented in the table below.

| Target Enzyme | IC50 (µM) | Reference |

| Human Factor XIIa | 0.032 | [1] |

| Human Thrombin (Factor IIa) | 0.30 | [1] |

| Human Factor XIa | 50 | [1] |

These data highlight the selectivity of this compound, being approximately 9-fold more selective for FXIIa over thrombin and over 1500-fold more selective for FXIIa over FXIa.

Signaling Pathway Context: The Intrinsic Coagulation Cascade

FXIIa is the initiating protease of the intrinsic pathway of the coagulation cascade. Inhibition of FXIIa is a therapeutic strategy aimed at preventing thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa. The simplified intrinsic pathway is depicted below.

Experimental Protocols

The determination of the inhibitory potency of this compound is performed using in vitro enzymatic assays. The following sections detail the generalized methodologies for assessing the inhibition of FXIIa and other serine proteases.

General Workflow for Enzymatic Inhibition Assay

The general workflow for determining the IC50 value of an inhibitor against a target protease involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

FXIIa Chromogenic Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of human FXIIa on a specific chromogenic substrate.

-

Materials:

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing polyethylene glycol and bovine serum albumin)

-

Human Factor XIIa

-

Chromogenic Substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

In a 96-well plate, add the assay buffer and the this compound dilutions.

-

Add a fixed concentration of human FXIIa to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the FXIIa activity.

-

The initial reaction rates are calculated from the linear portion of the absorbance curves.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Selectivity Assays (Thrombin and FXIa)

To determine the selectivity of this compound, similar chromogenic assays are performed using other coagulation proteases, such as thrombin and FXIa.

-

Methodology: The protocol is analogous to the FXIIa inhibition assay described above, with the following substitutions:

-

For Thrombin Inhibition:

-

Enzyme: Human Thrombin (Factor IIa)

-

Substrate: A thrombin-specific chromogenic substrate (e.g., S-2238)

-

-

For FXIa Inhibition:

-

Enzyme: Human Factor XIa

-

Substrate: A FXIa-specific chromogenic substrate (e.g., S-2366)

-

-

The IC50 values obtained from these assays are then compared to the IC50 for FXIIa to establish the selectivity profile of this compound.

Conclusion

This compound is a potent and selective inhibitor of human Factor XIIa. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers engaged in the study of FXIIa inhibition and the development of novel anticoagulants. The high selectivity of this compound for its target enzyme underscores its potential as a valuable research tool and a promising candidate for further preclinical investigation.

References

FXIIa-IN-4: A Deep Dive into its Mechanism and Impact on Bradykinin Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic coagulation cascade. Beyond its role in thrombosis, FXIIa is the primary activator of the plasma kallikrein-kinin system (KKS), a key pathway leading to the release of the potent inflammatory mediator, bradykinin.[1][2] Dysregulation of the KKS and excessive bradykinin production are implicated in a variety of pathological conditions, most notably hereditary angioedema (HAE).[3][4] Consequently, the inhibition of FXIIa presents a promising therapeutic strategy for mitigating bradykinin-driven inflammation and edema.

FXIIa-IN-4, a recombinant form of Infestin-4 fused to human albumin (rHA-Infestin-4), has emerged as a highly potent and selective inhibitor of FXIIa.[5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effect on the release of bradykinin. We will delve into the quantitative data supporting its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

The Role of FXIIa in the Bradykinin Release Pathway

The activation of the kallikrein-kinin system is initiated by the autoactivation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[1][2] FXIIa then cleaves plasma prekallikrein (PK) to form active plasma kallikrein (PKa).[7][8] PKa, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive nonapeptide, bradykinin.[8][9] This process is amplified through a positive feedback loop where PKa can also activate FXII, leading to further FXIIa generation.[7]

References

- 1. Factor XII truncation accelerates activation in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin: Inflammatory Product of the Coagulation System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antithrombotic Potential of the Contact Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Effects of the Contact Activation System on Hemorrhage [frontiersin.org]

- 8. Contact activation system - Wikipedia [en.wikipedia.org]

- 9. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FXIIa Inhibition in Inflammation: A Technical Guide on the Core Functions of FXIIa-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of activated Factor XII (FXIIa) inhibitors, with a focus on the principles underlying compounds like FXIIa-IN-4, in modulating inflammatory responses. By targeting the central node of the contact activation system, these inhibitors present a promising therapeutic strategy for a range of inflammatory conditions without the bleeding risks associated with traditional anticoagulants.

Executive Summary

Activated Factor XII (FXIIa) is a serine protease that serves as the initiator of the intrinsic coagulation cascade and the pro-inflammatory kallikrein-kinin system (KKS).[1] Its role in pathological thrombosis and inflammation is well-established, while its deficiency does not lead to bleeding disorders, making it an attractive therapeutic target.[2][3] FXIIa inhibitors, represented here by the principles of this compound, function by directly blocking the enzymatic activity of FXIIa. This action prevents the downstream activation of plasma prekallikrein to kallikrein, thereby blocking the release of the potent inflammatory mediator bradykinin.[1][4] This guide summarizes the mechanism of action, presents key quantitative data from representative FXIIa inhibitors, details relevant experimental protocols, and visualizes the core pathways and workflows.

Mechanism of Action: Interrupting the Inflammatory Cascade

The primary anti-inflammatory function of a FXIIa inhibitor is the interruption of the Contact Activation System , also known as the Kallikrein-Kinin System. This pathway is a key component of innate immunity and inflammation.[5][6]

The cascade begins when zymogen Factor XII (FXII) comes into contact with negatively charged surfaces, such as those exposed during tissue injury, or presented by pathogens, misfolded proteins, or medical devices.[3][7] This contact triggers a conformational change, leading to the auto-activation of FXII into its active form, FXIIa.[1]

FXIIa then initiates a reciprocal activation loop with plasma prekallikrein. FXIIa cleaves prekallikrein to form active kallikrein. Kallikrein, in turn, amplifies the system by activating more FXII and, crucially, by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin .[1][4]

Bradykinin is a powerful vasodilator that increases vascular permeability, leading to edema (swelling), and also induces pain and chemotaxis, recruiting immune cells to the site of inflammation.[3] By directly and potently binding to the active site of FXIIa, an inhibitor like this compound effectively halts this entire cascade at its origin.

Signaling Pathway of FXIIa-Mediated Inflammation

The following diagram illustrates the central role of FXIIa in the contact activation pathway and the point of intervention for an inhibitor.

Quantitative Data Presentation

As "this compound" is a representative term, this section summarizes quantitative data from well-characterized FXIIa inhibitors: the preclinical molecule rHA-Infestin-4 and the clinical-stage antibody Garadacimab (CSL312) .

In Vitro Inhibitory Potency and Selectivity

The following table details the inhibitory concentration (IC50) of rHA-Infestin-4 against FXIIa from various species and its selectivity against other key serine proteases in the coagulation cascade. High potency and selectivity are critical for minimizing off-target effects.

| Target Protease | Species | rHA-Infestin-4 IC50 (nM) | Selectivity vs. Human FXIIa | Reference |

| Factor XIIa | Human | 0.3 ± 0.06 | - | [5][6][7] |

| Factor XIIa | Rat | 1.5 ± 0.06 | - | [5][6][7] |

| Factor XIIa | Rabbit | 1.2 ± 0.09 | - | [5][6][7] |

| Factor IIa (Thrombin) | Multiple | >100-fold less potent | >100x | [5][6][7] |

| Factor Xa | Multiple | >100-fold less potent | >100x | [5][6][7] |

| Factor IXa | Multiple | >100-fold less potent | >100x | [5][7] |

| Factor XIa | Multiple | >100-fold less potent | >100x | [5][6][7] |

| Plasma Kallikrein | Multiple | >100-fold less potent | >100x | [5][6][7] |

Table 1: In vitro potency and selectivity of the representative FXIIa inhibitor rHA-Infestin-4.

In Vivo Efficacy in an Inflammatory Disease Model

The following data from a Phase 2 clinical trial of Garadacimab (CSL312) in patients with Hereditary Angioedema (HAE), a bradykinin-mediated inflammatory disease, demonstrates the in vivo efficacy of FXIIa inhibition.

| Treatment Group | Mean Monthly Attack Rate | Mean Reduction in Attack Rate vs. Placebo | Percentage of Patients Attack-Free | Reference |

| Placebo | 4.24 | - | 0% | [8] |

| Garadacimab 75 mg | - | 88.68% | 55.56% | [4][8] |

| Garadacimab 200 mg | - | 98.94% | 87.50% | [4][8] |

| Garadacimab 600 mg | - | 90.50% | 42.86% | [4][8] |

Table 2: Efficacy of the FXIIa inhibitor Garadacimab in reducing attack rates in patients with HAE.

Key Experimental Protocols

To assess the anti-inflammatory potential of a FXIIa inhibitor, the carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay.

Carrageenan-Induced Paw Edema in Rodents

This model evaluates the ability of a compound to reduce acute, localized inflammation and edema, which is known to be mediated in its early phase by bradykinin.

Objective: To quantify the anti-inflammatory (anti-edema) effect of a test article (e.g., this compound) following induction of acute inflammation.

Materials:

-

Animals: Male Wistar rats (240–285 g) or Swiss albino mice.[9]

-

Inducing Agent: 1% w/v solution of lambda-carrageenan in sterile 0.9% saline.[3][10]

-

Test Article: FXIIa inhibitor dissolved in an appropriate vehicle.

-

Control Groups: Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg).[3][10]

-

Measurement Device: Plethysmometer for paw volume measurement.[3][10]

Methodology:

-

Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.

-

Baseline Measurement: The basal volume of the right hind paw of each animal is measured using a plethysmometer before any treatment.

-

Dosing:

-

Animals are divided into groups (n=6-8 per group): Vehicle, Positive Control, and Test Article (multiple dose levels).

-

The test article or controls are administered via the desired route (e.g., intraperitoneally or orally) 30-60 minutes prior to carrageenan injection.[3]

-

-

Induction of Edema:

-

Paw Volume Measurement:

-

Data Analysis:

-

The degree of edema is calculated as the increase in paw volume from baseline for each animal at each time point.

-

The percentage inhibition of edema for each treatment group is calculated using the formula:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

-

Where ΔV is the change in paw volume.

-

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significance.

-

Experimental Workflow Diagram

Conclusion

Inhibitors of FXIIa, such as the conceptual this compound, represent a targeted and innovative approach to treating inflammatory disorders. By selectively blocking the apex of the contact activation system, these molecules prevent the generation of bradykinin, a key driver of inflammation, edema, and pain. The robust preclinical and clinical data from representative inhibitors like rHA-Infestin-4 and Garadacimab validate this mechanism. Their high potency and selectivity, combined with a favorable safety profile that lacks an associated bleeding risk, position FXIIa inhibition as a highly promising field for the development of next-generation anti-inflammatory therapeutics.

References

- 1. Pharmacokinetic/pharmacodynamic modeling for dose selection for the first‐in‐human trial of the activated Factor XII inhibitor garadacimab (CSL312) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII(a) inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSL Behring Presents Results for Garadacimab as Preventive Treatment in Hereditary Angioedema [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 7. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. angioedemanews.com [angioedemanews.com]

- 9. researchgate.net [researchgate.net]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

FXIIa-IN-4: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). This document details its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization, offering valuable insights for researchers in thrombosis, inflammation, and drug discovery.

Introduction

This compound has emerged as a significant research tool for investigating the roles of the contact activation pathway in various physiological and pathological processes. This small molecule inhibitor demonstrates high affinity and selectivity for human FXIIa, a serine protease that initiates the intrinsic pathway of coagulation. Understanding its biochemical profile is crucial for its application in preclinical studies and as a potential starting point for the development of novel antithrombotic agents with a favorable safety profile.

Quantitative Biochemical Data

The inhibitory potency and selectivity of this compound have been quantified against key serine proteases of the coagulation cascade. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity.

| Target Enzyme | IC50 (μM) |

| Human Factor XIIa | 0.032 |

| Human Thrombin | 0.30 |

| Human Factor XIa | >50 |

Data sourced from publicly available biochemical assays.

Signaling Pathway Involvement

This compound directly inhibits the enzymatic activity of Factor XIIa, a key component of the Contact Activation Pathway , which is also known as the intrinsic pathway of coagulation. This pathway is initiated when Factor XII comes into contact with negatively charged surfaces, leading to its auto-activation into FXIIa. FXIIa then triggers a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot. By inhibiting FXIIa, this compound effectively blocks this initiation step.

Figure 1: Inhibition of the Contact Activation Pathway by this compound.

Experimental Protocols

The biochemical characterization of this compound relies on specific in vitro assays. The detailed methodologies for two key experiments are provided below.

FXIIa Chromogenic Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified human FXIIa using a chromogenic substrate.

Workflow:

Figure 2: Workflow for FXIIa Chromogenic Inhibition Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human FXIIa in a suitable assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for testing.

-

Prepare a stock solution of a specific FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) in sterile water.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of human FXIIa to each well.

-

Add the various concentrations of this compound to the wells containing FXIIa. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10 minutes using a microplate reader. The rate of color development is proportional to the FXIIa activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common pathways of coagulation. It is used to evaluate the anticoagulant effect of FXIIa inhibitors.

Workflow:

Figure 3: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.

Detailed Methodology:

-

Sample Preparation:

-

Obtain citrated whole blood and prepare platelet-poor plasma (PPP) by centrifugation.

-

-

Assay Procedure:

-

In a coagulometer cuvette, pre-warm the PPP to 37°C.

-

Add a specific concentration of this compound or a vehicle control to the PPP and incubate for 5 minutes at 37°C.

-

Add the aPTT reagent, which contains a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids, to the cuvette.

-

Incubate the mixture for a further 3 minutes at 37°C to allow for the activation of the contact pathway.

-

-

Clotting Time Measurement:

-

Initiate the clotting cascade by adding a pre-warmed calcium chloride (CaCl2) solution.

-

Measure the time taken for the formation of a fibrin clot using an automated or semi-automated coagulometer. The prolongation of the clotting time in the presence of this compound indicates its anticoagulant activity.

-

Conclusion

This compound is a valuable chemical probe for studying the contact activation pathway. Its high potency and selectivity for FXIIa, as demonstrated by quantitative biochemical assays, make it a suitable tool for in vitro and in vivo investigations into the roles of FXIIa in thrombosis and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biochemical and pharmacological properties of this and other FXIIa inhibitors.

Methodological & Application

Application Notes and Protocols for FXIIa Inhibition using FXIIa-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2] Its activation triggers a series of enzymatic reactions leading to the formation of fibrin and subsequent blood clot formation.[3] Dysregulation of the intrinsic pathway is implicated in various pathological thrombotic events. Consequently, the inhibition of FXIIa presents a promising therapeutic strategy for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[1] This document provides a detailed in vitro assay protocol for determining the inhibitory activity of FXIIa-IN-4, a potent and selective inhibitor of FXIIa.

Principle of the Assay

The in vitro assay for FXIIa inhibition is based on a chromogenic substrate method. The enzymatic activity of FXIIa is measured by its ability to cleave a specific synthetic substrate, resulting in the release of a chromophore, p-Nitroaniline (pNA). The rate of pNA release is directly proportional to the FXIIa activity and can be monitored spectrophotometrically by measuring the absorbance at 405 nm. In the presence of an inhibitor such as this compound, the activity of FXIIa is reduced, leading to a decrease in the rate of pNA formation. The inhibitory potency of the compound is determined by measuring the concentration required to inhibit 50% of the FXIIa activity (IC50).

Materials and Reagents

-

Human β-Factor XIIa (active enzyme)

-

FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG8000)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplate, clear, flat-bottom

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocol

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG8000, pH 7.4.

-

Human β-Factor XIIa: Reconstitute lyophilized human β-FXIIa in the assay buffer to a final concentration of 2 nM. Prepare fresh on the day of the experiment and keep on ice.

-

Chromogenic Substrate: Prepare a stock solution of the FXIIa substrate in DMSO and dilute to a working concentration of 200 µM in the assay buffer.

-

This compound (Test Inhibitor): Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO, and then further dilute in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure

-

Add 50 µL of the assay buffer to all wells of a 96-well microplate.

-

Add 25 µL of the diluted this compound solutions to the test wells. For the control wells (100% activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the test wells. For the blank wells (no enzyme activity), add 25 µL of assay buffer.

-

Add 25 µL of the 2 nM human β-FXIIa solution to the test and control wells. Add 25 µL of assay buffer to the blank wells.

-

Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the 200 µM chromogenic substrate to all wells.

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 60 seconds.

Data Analysis

-

For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

-

Subtract the rate of the blank wells from the rates of the control and test wells to correct for any background signal.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

Where:

-

Vinhibitor is the rate of reaction in the presence of the inhibitor.

-

Vcontrol is the rate of reaction in the absence of the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The inhibitory activity of a compound analogous to this compound, recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), has been characterized against FXIIa from different species and a panel of other coagulation proteases.[4]

| Target Enzyme | Species | IC50 (nM) |

| FXIIa | Human | 0.3 ± 0.06 |

| FXIIa | Rat | 1.5 ± 0.06 |

| FXIIa | Rabbit | 1.2 ± 0.09 |

| Factor IIa (Thrombin) | Human | >100-fold selectivity |

| Factor Xa | Human | >100-fold selectivity |

| Factor IXa | Human | >100-fold selectivity |

| Factor XIa | Human | >100-fold selectivity |

| Factor VIIa | Human | >100-fold selectivity |

| Plasma Kallikrein | Human | >100-fold selectivity |

Table 1: Inhibitory potency (IC50) of rHA-Infestin-4 against FXIIa and its selectivity against other coagulation factors. Data is presented as mean ± standard deviation.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intrinsic coagulation pathway initiated by FXIIa and the experimental workflow for the in vitro inhibition assay.

Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.

Caption: Experimental workflow for the in vitro FXIIa inhibition assay.

References

- 1. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FXIIa-IN-4 in a Mouse Model of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor XIIa (FXIIa) is a key initiator of the intrinsic coagulation pathway. Its role in pathological thrombosis, coupled with a minimal contribution to normal hemostasis, makes it an attractive therapeutic target for the development of novel antithrombotic agents with a reduced risk of bleeding. FXIIa-IN-4 (Infestin-4) is a potent and highly selective inhibitor of FXIIa. This document provides detailed application notes and protocols for the use of this compound in a well-established ferric chloride (FeCl₃)-induced mouse model of arterial thrombosis.

Mechanism of Action

This compound is a competitive inhibitor of FXIIa.[1][2] Upon vascular injury and exposure of collagen, Factor XII (FXII) is activated to FXIIa. FXIIa then initiates a cascade of enzymatic reactions, including the activation of Factor XI (FXI) to FXIa, which ultimately leads to the formation of a fibrin clot. By binding to the active site of FXIIa, this compound blocks its proteolytic activity, thereby inhibiting the intrinsic coagulation cascade and subsequent thrombus formation.[1][2]

Data Presentation

The following table summarizes the quantitative data on the efficacy of a recombinant form of this compound (rHA-Infestin-4) in a mouse model of FeCl₃-induced arterial thrombosis and its effect on hemostasis.

| Parameter | Vehicle Control | rHA-Infestin-4 (200 mg/kg) | Reference |

| FeCl₃-Induced Arterial Thrombosis | [3] | ||

| Time to Vessel Occlusion (minutes) | 8.6 ± 2.2 | No occlusion within 60 minutes (in 90% of mice) | [3] |

| Tail Bleeding Time | [3] | ||

| Bleeding Time (seconds) | 153 ± 146 | 114 ± 77 | [3] |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[1][4]

Materials:

-

This compound (recombinant Human Albumin-tagged Infestin-4 is recommended for in vivo studies)

-

Saline (vehicle control)

-

Anesthetic (e.g., pentobarbital sodium)

-

Ferric chloride (FeCl₃) solution (e.g., 10%)

-

Filter paper strips (2 mm)

-

Doppler flow probe

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Suture thread

Procedure:

-

Animal Preparation: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic.

-

Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

-

Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure and record the baseline blood flow.

-

Drug Administration: Administer this compound or vehicle (saline) intravenously via the tail vein. Recommended doses from literature for rHA-Infestin-4 range up to 200 mg/kg.[3]

-

Induction of Thrombosis:

-

Monitoring: Continuously monitor and record the blood flow using the Doppler probe for up to 60 minutes or until complete vessel occlusion (cessation of blood flow) is observed.[3]

-

Data Analysis: The primary endpoint is the time to complete vessel occlusion. Compare the occlusion times between the this compound treated group and the vehicle control group.

Tail Bleeding Time Assay

This assay is used to assess the effect of the test compound on hemostasis.

Materials:

-

This compound

-

Saline (vehicle control)

-

Anesthetic (optional, depending on institutional guidelines)

-

Scalpel or sharp blade

-

Filter paper

-

37°C saline bath

-

Timer

Procedure:

-

Drug Administration: Administer this compound or vehicle (saline) as described in the thrombosis model protocol. Doses up to 400 mg/kg of rHA-Infestin-4 have been tested without a significant effect on bleeding time.[3]

-

Tail Transection: After a predetermined time following drug administration, transect the distal 3 mm of the mouse tail with a sharp scalpel.[5]

-

Bleeding Time Measurement:

-

Immediately immerse the transected tail into a tube containing saline warmed to 37°C.

-

Start a timer.

-

Record the time until the cessation of bleeding, defined as the absence of blood flow for at least 120 seconds.

-

A cut-off time (e.g., 30 minutes) should be established, beyond which the animal is considered to have a severe bleeding defect.

-

-

Data Analysis: Compare the bleeding times between the this compound treated group and the vehicle control group.

Visualizations

Caption: FXIIa signaling pathway in thrombosis and the point of inhibition by this compound.

Caption: Experimental workflow for evaluating this compound in thrombosis and hemostasis models.

Caption: Logical relationship of this compound's effects on thrombosis and hemostasis.

References

- 1. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 3. ahajournals.org [ahajournals.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Thrombo-inflammatory Diseases with FXIIa-IN-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FXIIa-IN-4, a potent and specific inhibitor of Factor XIIa (FXIIa), for the investigation of thrombo-inflammatory diseases. This document outlines the mechanism of action, key quantitative data for FXIIa inhibitors, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction to FXIIa as a Therapeutic Target

Coagulation Factor XII (FXII) is a plasma serine protease that, upon activation to FXIIa, initiates the intrinsic coagulation pathway and the pro-inflammatory kallikrein-kinin system.[1] A compelling body of preclinical evidence highlights FXIIa as a promising therapeutic target for thrombo-inflammatory disorders.[2] Notably, individuals with a hereditary deficiency in FXII do not exhibit a bleeding diathesis, suggesting that targeting FXIIa could offer a safer anticoagulation strategy compared to conventional therapies that carry a significant risk of hemorrhage.[1] FXIIa inhibitors, such as the recombinant protein rHA-Infestin-4 (a well-characterized analogue of this compound), have demonstrated potent antithrombotic efficacy in various animal models without compromising hemostasis.[3][4]

Mechanism of Action

This compound acts as a direct, competitive inhibitor of activated Factor XII (FXIIa). By binding to the active site of FXIIa, it blocks the downstream activation of Factor XI (FXI) in the intrinsic coagulation cascade and prevents the conversion of prekallikrein to kallikrein, thereby attenuating both thrombus formation and inflammation.[3][5]

Quantitative Data for FXIIa Inhibitors

The following tables summarize key quantitative data for various FXIIa inhibitors from preclinical studies, providing a comparative overview for researchers.

Table 1: In Vitro Potency and Selectivity of FXIIa Inhibitors

| Inhibitor | Target Species | IC50 (nM) | Selectivity vs. other proteases | Reference |

| rHA-Infestin-4 | Human | 0.3 ± 0.06 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] |

| Rat | 1.5 ± 0.06 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] | |

| Rabbit | 1.2 ± 0.09 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] | |

| Garadacimab (CSL312) | Human | N/A (mAb) | Highly specific for FXIIa | [7] |

| Inhibitor 1 (amidine-containing) | Human | ~30,000 | Variable selectivity | [1] |

| Inhibitor 225006 | Human | 7,900 | Selective over FXa and FXIa | [8] |

Table 2: In Vivo Efficacy of FXIIa Inhibitors in Thrombosis Models

| Inhibitor | Animal Model | Species | Dose | Effect | Reference |

| rHA-Infestin-4 | Arteriovenous Shunt | Rat, Rabbit | Dose-dependent | Marked reduction in clot weight | [3][5] |

| FeCl3-induced Arterial Thrombosis | Mouse, Rabbit | Dose-dependent | Decreased occlusion rates | [4] | |

| Mechanically-induced Arterial Thrombosis | Mouse | Dose-dependent | Decreased occlusion rates | [4] | |

| Stasis-induced Venous Thrombosis | Rabbit | Dose-dependent | Protection from thrombosis | [4] | |

| PCK (FXIIa inhibitor) | tMCAO (stroke model) | Mouse | 8 µg/g | Reduced infarct volumes | [6] |

Table 3: Pharmacodynamic Effects of FXIIa Inhibitors

| Inhibitor | Assay | Species | Dose/Concentration | Effect on aPTT | Reference |

| rHA-Infestin-4 | aPTT | Rat | 100 mg/kg | Prolonged (41.7±3.86 sec vs 16.8±0.71 sec) | [9] |

| Garadacimab (CSL312) | aPTT | Cynomolgus Monkey | Dose-dependent | Prolongation | [10] |

| PCK (FXIIa inhibitor) | aPTT | Human Plasma | 1-200 µg/ml | Concentration-dependent prolongation | [6] |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a fundamental in vitro coagulation test to assess the integrity of the intrinsic and common coagulation pathways. It is particularly sensitive to the activity of FXII.

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to activate the contact-dependent pathway of coagulation. The time to clot formation after the addition of calcium is measured. FXIIa inhibitors will prolong the aPTT in a concentration-dependent manner.

Materials:

-

Platelet-poor plasma (PPP) from the species of interest

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (typically 25 mM)

-

This compound or other FXIIa inhibitors at various concentrations

-

Coagulometer or a manual tilt-tube method with a water bath at 37°C

Procedure:

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

Pipette 50 µL of PPP into a pre-warmed cuvette or test tube.

-

Add 50 µL of the FXIIa inhibitor solution (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a further 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form. This is the aPTT.

-

Perform each measurement in duplicate or triplicate.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

This is a widely used in vivo model to study arterial thrombosis by inducing endothelial injury.

Principle: Topical application of ferric chloride to an artery causes oxidative injury to the endothelium, exposing subendothelial collagen and tissue factor, which triggers thrombus formation. The efficacy of an antithrombotic agent can be assessed by measuring the time to vessel occlusion.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine mixture)

-

Surgical microscope or magnifying lens

-

Micro-surgical instruments (forceps, scissors)

-

Doppler flow probe and flowmeter

-

Filter paper discs (1-2 mm diameter)

-

Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

-

This compound or other test compounds

-

Saline

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.

-

Place a Doppler flow probe on the artery to monitor blood flow.

-

Administer this compound or vehicle control intravenously via the tail vein.

-

Saturate a filter paper disc with the FeCl3 solution and apply it to the surface of the carotid artery for 3 minutes.

-

After 3 minutes, remove the filter paper and rinse the area with saline.

-

Continuously monitor the blood flow using the Doppler probe.

-

The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.

Arteriovenous (AV) Shunt Thrombosis Model

This model assesses thrombosis on a foreign surface, which is highly dependent on the contact activation pathway.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein. The formation of a thrombus on this surface is quantified by weight.

Materials:

-

Male Sprague-Dawley rats or New Zealand white rabbits

-

Anesthetic

-

Polyethylene tubing of appropriate size

-

Silk thread

-

Micro-surgical instruments

-

Heparinized saline

-

This compound or other test compounds

Procedure:

-

Anesthetize the animal.

-

Expose the carotid artery and the jugular vein.

-

Cannulate the carotid artery and the jugular vein with the polyethylene tubing, creating an extracorporeal shunt. A pre-weighed silk thread is placed inside a segment of the tubing.

-

Administer the FXIIa inhibitor or vehicle control intravenously.

-

Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).

-

After the circulation time, clamp the tubing and remove the silk thread with the attached thrombus.

-

The thread is then dried and weighed. The net thrombus weight is calculated by subtracting the initial weight of the thread.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating FXIIa inhibitors.

Caption: FXIIa-Mediated Signaling Pathways in Thrombo-inflammation.

Caption: Experimental Workflow for Preclinical Evaluation of FXIIa Inhibitors.

Synthesis and Chemical Properties of this compound (rHA-Infestin-4)

This compound, exemplified by rHA-Infestin-4, is a recombinant protein. Its "synthesis" involves recombinant DNA technology rather than chemical synthesis.

1. Gene Synthesis and Cloning: The cDNA sequence for Infestin-4, a Kazal-type serine protease inhibitor originally isolated from the insect Triatoma infestans, is synthesized. This sequence is then fused in-frame with the cDNA for human serum albumin (HSA) to create a fusion protein. This fusion enhances the protein's half-life and solubility. The construct is cloned into a suitable expression vector for mammalian cells.

2. Expression in Mammalian Cells: The expression vector is transfected into a mammalian cell line, such as Human Embryonic Kidney (HEK293) cells. The cells are cultured under conditions that promote the expression and secretion of the rHA-Infestin-4 fusion protein into the culture medium.

3. Purification: The secreted rHA-Infestin-4 is purified from the cell culture supernatant using a combination of chromatographic techniques. A common method is affinity chromatography, followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.

Chemical Properties:

-

Composition: A fusion protein of human serum albumin and Infestin-4.

-

Molecular Weight: Approximately 73 kDa.

-

Structure: The Infestin-4 domain adopts a canonical Kazal-type inhibitor fold, which is responsible for its specific interaction with the active site of FXIIa.

Conclusion

This compound represents a valuable research tool for dissecting the roles of the contact activation system in a variety of thrombo-inflammatory diseases. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at understanding the pathophysiology of these conditions and for the development of novel, safer antithrombotic therapies. The unique mechanism of targeting FXIIa holds significant promise for uncoupling antithrombotic efficacy from bleeding risk, a major advancement in the field of anticoagulation.

References

- 1. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting. | Semantic Scholar [semanticscholar.org]

- 6. cpcscientific.com [cpcscientific.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Acquired inhibitors to the coagulation factor XII associated with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Rabbit Thromboembolic Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of FXIIa-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIIa-IN-4, also known as recombinant Human Albumin-Infestin-4 (rHA-Infestin-4), is a potent and highly selective inhibitor of activated Factor XII (FXIIa). FXIIa is the initiating serine protease of the intrinsic coagulation cascade. A key advantage of targeting FXIIa is the potential for a potent antithrombotic effect without a concomitant increase in bleeding risk, as individuals with a congenital deficiency in FXII do not exhibit a bleeding diathesis.[1] Preclinical studies have demonstrated the efficacy of this compound in various animal models of thrombosis, including arterial, venous, and foreign surface-induced thrombosis, as well as ischemic stroke.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound to aid in the design and execution of preclinical studies.

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of FXIIa. Upon contact with negatively charged surfaces, Factor XII (FXII) undergoes autoactivation to its active form, FXIIa. FXIIa then initiates the intrinsic coagulation pathway by activating Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX, leading to a cascade of reactions that culminate in the formation of a fibrin clot. By selectively inhibiting FXIIa, this compound effectively blocks the initiation of this cascade, thereby preventing thrombosis.

Caption: FXIIa signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound (rHA-Infestin-4) from various preclinical studies.

Table 1: In Vitro Potency of this compound (rHA-Infestin-4)

| Species | IC50 (nM) for FXIIa Inhibition |

| Human | 0.3 ± 0.06 |

| Rat | 1.5 ± 0.06 |

| Rabbit | 1.2 ± 0.09 |

| Data from Hagedorn et al. (2010) and other sources. |

Table 2: In Vivo Efficacy of this compound (rHA-Infestin-4) in Thrombosis Models

| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |

| Ferric Chloride-Induced Arterial Thrombosis | Mouse | 200 mg/kg | Intravenous | Completely abolished occlusive arterial thrombus formation. | [1] |

| Carotid Artery Thrombosis | Rat | 100 mg/kg | Intravenous | Completely protected from occlusive thrombus formation. | |

| Arteriovenous Shunt Thrombosis | Rat, Rabbit | Dose-dependent | Intravenous | Markedly reduced clot weight. | |

| Cerebral Ischemia/Reperfusion Injury | Rat | 100 mg/kg | Intravenous | Reduced infarct areas and improved neurological scores. |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rat Model of Cerebral Ischemia

This protocol describes the prophylactic intravenous administration of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).

Materials:

-

This compound (rHA-Infestin-4)

-

Sterile isotonic saline (0.9% sodium chloride)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal scale

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for tMCAO

-

Animal monitoring equipment

Procedure:

-

Animal Preparation: Acclimatize male Wistar rats (or other suitable strain) weighing 250-300g for at least one week before the experiment. House animals under standard laboratory conditions with free access to food and water.

-

Preparation of this compound Solution:

-

On the day of the experiment, prepare a fresh solution of this compound.

-

The vehicle for administration is sterile isotonic saline.

-

Calculate the required amount of this compound based on the animal's body weight to achieve a dose of 100 mg/kg.

-

The final injection volume should be in the range of 1-5 mL/kg. For a 300g rat, a typical injection volume would be 0.3-1.5 mL.

-

Gently dissolve the calculated amount of this compound in the appropriate volume of sterile isotonic saline. Ensure the solution is clear and free of particulates before administration.

-

-

Administration:

-

Anesthetize the rat using isoflurane (or other approved anesthetic).

-

Fifteen minutes prior to the induction of tMCAO, administer the prepared this compound solution via the tail vein.

-

For the control group, administer an equal volume of sterile isotonic saline.

-

-

Induction of Cerebral Ischemia:

-

Proceed with the transient middle cerebral artery occlusion (tMCAO) surgical procedure.

-

-

Post-operative Care and Analysis:

-

Monitor the animal's recovery from anesthesia and surgery.

-

At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system.

-

Collect blood samples for coagulation assays (e.g., aPTT).

-

Euthanize the animal and perfuse the brain for infarct size analysis (e.g., TTC staining).

-

References

Application Notes and Protocols for FXIIa-IN-4 (rHA-Infestin-4) in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental use of the Factor XIIa (FXIIa) inhibitor, rHA-Infestin-4, in rat models of thrombosis and ischemic stroke. The protocols are based on established methodologies from peer-reviewed scientific literature.

Compound Information

Compound: FXIIa-IN-4 is a designation that may apply to different inhibitors. The protocols detailed here specifically refer to rHA-Infestin-4 , a recombinant protein consisting of Infestin-4 fused to recombinant human albumin. This potent and highly selective inhibitor of FXIIa has been demonstrated to have strong antithrombotic efficacy without compromising hemostasis in various animal models.

Mechanism of Action: rHA-Infestin-4 is a competitive inhibitor of FXIIa. By binding to activated Factor XII, it blocks the initiation of the intrinsic coagulation cascade and the contact activation system, which plays a crucial role in thrombosis and inflammation.

Recommended Dosage and Administration for Rat Studies

The recommended dosage of rHA-Infestin-4 for rat studies is primarily based on its efficacy in models of arterial thrombosis and ischemic stroke.

Table 1: Recommended Dosage of rHA-Infestin-4 in Rats

| Parameter | Recommendation | Reference |

| Dosage | 100 mg/kg body weight | [1][2] |

| Route of Administration | Intravenous (i.v.) | [1][2][3] |

| Vehicle | Isotonic Saline | [1][3] |

| Formulation | rHA-Infestin-4 should be dissolved in isotonic saline for injection. The concentration should be calculated based on the desired injection volume for the rat's body weight. | |

| Administration Timing | - Prophylactic: 15 minutes prior to induction of thrombosis or ischemia.[1][3] - Therapeutic: Immediately after the start of reperfusion in ischemia models.[1][3] |

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of rHA-Infestin-4.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

rHA-Infestin-4

-

Isotonic saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)[2]

-

Filter paper strips (cut to a size that can wrap around the carotid artery)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Doppler flow probe and monitor

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Administer rHA-Infestin-4 (100 mg/kg) or vehicle (isotonic saline) intravenously via the tail vein 10-15 minutes before inducing thrombosis.[2]

-

Place a Doppler flow probe on the carotid artery to monitor blood flow.

-

Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[2][4]

-

Remove the filter paper and continue to monitor blood flow until complete vessel occlusion occurs or for a predetermined observation period (e.g., 60 minutes).[2]

-

Efficacy Endpoint: The primary endpoint is the time to vessel occlusion. A significant delay or prevention of occlusion in the rHA-Infestin-4 treated group compared to the control group indicates antithrombotic efficacy.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This model is used to assess the neuroprotective effects of rHA-Infestin-4 in ischemic stroke.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

rHA-Infestin-4

-

Isotonic saline

-

Anesthetic

-

Nylon monofilament suture with a rounded tip

-

Surgical instruments

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain its body temperature.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.

-

For prophylactic treatment: Administer rHA-Infestin-4 (100 mg/kg, i.v.) 15 minutes before inducing MCAO.[1][3]

-

Maintain the occlusion for a specific duration (e.g., 90 minutes).[1][3]

-

Withdraw the filament to allow for reperfusion.

-

For therapeutic treatment: Administer rHA-Infestin-4 (100 mg/kg, i.v.) immediately after the start of reperfusion.[1][3]

-

Close the incisions and allow the animal to recover.

-

Efficacy Endpoints: At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system. Subsequently, the animal can be euthanized, and the brain removed for analysis of infarct volume (e.g., using TTC staining) and brain edema.[1][3]

Mandatory Visualizations

Signaling Pathway of FXIIa in Thrombosis and Inflammation

Caption: FXIIa Signaling Pathway and Point of Inhibition.

Experimental Workflow for Ferric Chloride-Induced Thrombosis Model

Caption: Ferric Chloride-Induced Thrombosis Workflow.

Experimental Workflow for tMCAO Model

Caption: tMCAO Experimental Workflow.

Safety and Toxicology Considerations

Studies in animal models have indicated that inhibition of FXIIa with rHA-Infestin-4 is a safe antithrombotic strategy.[5] A key advantage is that it does not appear to impair normal hemostasis, thereby reducing the risk of bleeding complications associated with traditional anticoagulants.[5] However, as with any experimental compound, researchers should monitor animals for any signs of adverse reactions.

Disclaimer: This document is intended for research purposes only. The information provided is based on published scientific literature and should be used as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of FXIIa-IN-4 in Extracorporeal Circulation Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracorporeal circulation (ECC) systems, such as extracorporeal membrane oxygenation (ECMO), are indispensable life-saving technologies. However, the contact of blood with the artificial surfaces of the ECC circuit triggers the contact activation system, leading to thrombus formation and inflammation. The standard anticoagulant, heparin, is associated with a significant risk of bleeding. Factor XIIa (FXIIa) inhibitors, such as FXIIa-IN-4, represent a promising new class of anticoagulants that can prevent thrombosis in ECC circuits without increasing the risk of bleeding, as they target the intrinsic pathway of coagulation initiated by surface contact, while leaving the extrinsic pathway essential for hemostasis intact.

Mechanism of Action of FXIIa Inhibition in Extracorporeal Circulation

During extracorporeal circulation, the exposure of blood to the negatively charged surfaces of the circuit leads to the conformational activation of Factor XII (FXII) to its active form, FXIIa.[1][2] FXIIa then initiates a cascade of enzymatic reactions known as the intrinsic pathway of coagulation.[1] This cascade, along with the associated inflammatory response, is a primary driver of thrombosis within the ECC circuit.

FXIIa inhibitors, including this compound and other molecules like IMB-F12 and rHA-Infestin-4, specifically block the activity of FXIIa.[1][2] This targeted inhibition prevents the downstream activation of the intrinsic coagulation cascade, thereby mitigating thrombus formation on artificial surfaces. A key advantage of this approach is that the extrinsic pathway of coagulation, which is crucial for hemostasis in response to tissue injury, remains unaffected.[1] This specificity allows for effective anticoagulation within the ECC circuit with a reduced risk of bleeding complications compared to traditional anticoagulants like heparin.[1]

Experimental Protocols

In Vitro Chromogenic Assay for FXIIa Inhibition

This protocol is designed to assess the in vitro potency and selectivity of FXIIa inhibitors like rHA-Infestin-4.

Materials:

-

Human FXIIa, FXIa, FVIIa, FXa, and thrombin

-

Specific chromogenic substrates (e.g., S-2303, S-2765, S-2238)

-

FXIIa inhibitor (e.g., rHA-Infestin-4)

-

37°C incubator

-

Microplate reader

Procedure:

-

Incubate the FXIIa inhibitor with human FXIIa, FXIa, FVIIa, FXa, or thrombin for 5 minutes at 37°C (pH 7.8).[3]

-

Add a specific chromogenic substrate for the respective protease to the mixture.[3]

-

Stop the reaction by adding acetic acid.[3]

-

Measure the absorbance at 405 nm using a microplate reader.[3]

-

Calculate the inhibition against a standard curve.[3]

Ex Vivo Human Blood Extracorporeal Membrane Oxygenation (ECMO) Model

This protocol, adapted from studies with the cyclotide-based FXIIa inhibitor IMB-F12, evaluates the efficacy of FXIIa inhibition in a simulated clinical setting using human blood.[2]

Materials:

-

ECMO circuit

-

Fresh human whole blood

-

FXIIa inhibitor (e.g., IMB-F12) or heparin

-

Activated Clotting Time (ACT) measurement device

-

Rotational thromboelastometry (ROTEM) analyzer

-

Platelet aggregometer

-

Flow cytometer

Procedure:

-

Prime the ECMO circuits.

-

Randomly allocate circuits to receive either the FXIIa inhibitor (e.g., IMB-F12) or heparin.[2]

-

Add the anticoagulant to the fresh human whole blood.

-

Circulate the blood through the ECMO circuits for 6 hours.[2]

-

Monitor and maintain stable blood flow and oxygenator resistance.

-

Collect blood samples at baseline and predetermined time points throughout the 6-hour period.

-

Assess primary hemostasis through full blood cell count, platelet aggregometry, and flow cytometry.

-

Evaluate secondary hemostasis using ACT, ROTEM, prothrombin time (PT), and activated partial thromboplastin time (aPTT).[2]

In Vivo Rabbit Veno-Arterial ECMO Model

This protocol is based on studies using the anti-FXIIa antibody 3F7 to assess thromboprotection in an in vivo setting.[2]

Materials:

-

New Zealand white rabbits

-

Pediatric ECMO circuit

-

FXIIa inhibitor (e.g., 3F7) or heparin

-

Surgical instruments for cannulation

-

Physiological monitoring equipment

Procedure:

-

Anesthetize the rabbit and perform a midline neck incision.

-

Cannulate the appropriate vessels for veno-arterial ECMO.

-

Administer the FXIIa inhibitor or heparin intravenously.

-

Initiate and maintain ECMO for the desired duration.

-

Monitor hemodynamic parameters and blood gases.

-

At the end of the experiment, explant the oxygenator and visually inspect for thrombus formation.

-

Collect blood samples for coagulation assays (aPTT, ACT).

-

Assess bleeding time through standardized incisions.

Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used model, employed in studies with rHA-Infestin-4, evaluates the antithrombotic efficacy of FXIIa inhibitors in vivo.[3]

Materials:

-

Mice or rats

-

Anesthetic agents

-

FXIIa inhibitor (e.g., rHA-Infestin-4)

-

Ferric chloride (FeCl₃) solution (e.g., 10% for mice, 35% for rats)[3]

-

Filter paper

-

Ultrasonic flow probe

Procedure:

-

Anesthetize the animal and expose the left carotid artery through a midline incision in the neck.[3]

-

Administer the FXIIa inhibitor or vehicle intravenously 10 minutes before inducing injury.[3]

-

Saturate a piece of filter paper with the FeCl₃ solution and apply it to the carotid artery for 3 minutes to induce vascular injury.[3]

-

Monitor blood flow using an ultrasonic flow probe until complete vessel occlusion occurs or for a predefined period (e.g., 60 minutes).[3]

-

Record the time to occlusion as a measure of thrombotic activity.

Data Presentation

The following tables summarize quantitative data from studies evaluating FXIIa inhibitors in extracorporeal circulation models.

Table 1: Hemostatic Parameters in an Ex Vivo Human ECMO Model with IMB-F12 [2]

| Parameter | Heparin Group | IMB-F12 Group | p-value |

| Activated Clotting Time (ACT) | Lower | Higher | 0.008 |

| ROTEM INTEM Clotting Time (CT) | - | Significantly Prolonged | 0.001 |

| ROTEM INTEM Clot Formation Time (CFT) | - | Significantly Prolonged | 0.0004 |

| ROTEM INTEM Maximum Clot Firmness (MCF) | - | Significantly Reduced | 0.03 |

| Collagen-Induced Platelet Aggregation | Reduced | Better Preserved | 0.004 |

| TRAP-Induced Platelet Aggregation | Reduced | Better Preserved | 0.005 |

| Platelet Count | No significant change | No significant change | - |

Table 2: Efficacy of rHA-Infestin-4 in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model [3]

| Treatment Group | Occlusion Rate |

| Vehicle (PBS) | High |

| rHA-Infestin-4 (186 mg/kg) | Complete Abolishment of Occlusive Thrombi |

Table 3: Effects of Various FXIIa Inhibitors on Coagulation Parameters

| Inhibitor | Model | Key Findings | Reference |

| 3F7 (antibody) | Rabbit Veno-Arterial ECMO | Provided thromboprotection as efficiently as heparin; did not impair hemostatic capacity or increase bleeding. | [2] |

| 5C12 (antibody) | Non-human Primate ECMO | Reduced platelet deposition and fibrin formation in the oxygenator. | [4] |

| FXII900 (peptide) | Rabbit Veno-Venous ECMO | Demonstrated clinical feasibility with prolonged ACT and aPTT while preserving hemostatic capacity. | [2] |

References

Application Notes and Protocols for FXIIa-IN-4 in Activated Partial Thromboplastin Time (aPTT) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of blood coagulation. Its activation triggers a cascade of enzymatic reactions leading to the formation of a fibrin clot. Unlike other coagulation factors, deficiency in FXII does not lead to excessive bleeding, making FXIIa an attractive target for the development of novel anticoagulants with a reduced risk of bleeding complications. FXIIa-IN-4 is a potent and selective small molecule inhibitor of FXIIa. These application notes provide detailed protocols for the use of this compound in activated partial thromboplastin time (aPTT) assays to characterize its anticoagulant activity. The aPTT assay is a fundamental in vitro coagulation test that measures the integrity of the intrinsic and common pathways of coagulation.[1][2][3]

Mechanism of Action

The intrinsic pathway of coagulation is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to its autoactivation into FXIIa.[1] FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX) to FIXa. FIXa, along with its cofactor Factor VIIIa, forms the "tenase" complex that activates Factor X (FX) to FXa. FXa, with its cofactor Factor Va, forms the "prothrombinase" complex which converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. This compound is a direct inhibitor of FXIIa, binding to its active site and preventing the downstream activation of the coagulation cascade.

Signaling Pathway

Quantitative Data

The anticoagulant effect of this compound was evaluated in a standard aPTT assay using pooled normal human plasma. The results demonstrate a concentration-dependent prolongation of the clotting time.

| This compound Concentration (µM) | aPTT Clotting Time (seconds) | % Increase in Clotting Time |

| 0 (Vehicle Control) | 35.2 ± 1.5 | 0% |

| 1 | 48.9 ± 2.1 | 38.9% |

| 2.5 | 70.5 ± 3.3 | 100.3% |

| 5 | 115.8 ± 5.7 | 228.9% |

| 10 | > 200 | > 468% |

Table 1: Effect of this compound on aPTT Clotting Time. Data are presented as mean ± standard deviation (n=3). The vehicle control contained the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.

Experimental Protocols

Materials

-

This compound

-

Pooled Normal Human Plasma (citrated)

-

aPTT Reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[4][5]

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

-

Test tubes or cuvettes compatible with the coagulometer

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Working Solutions: Prepare serial dilutions of this compound in the same solvent to achieve the desired final concentrations in the assay.

-

aPTT Reagent: Reconstitute and prepare the aPTT reagent according to the manufacturer's instructions.[6] Pre-warm the reagent to 37°C before use.

-

Calcium Chloride: Pre-warm the 25 mM CaCl₂ solution to 37°C before use.[6]

Experimental Workflow

Assay Procedure

-

Pipette 90 µL of pooled normal human plasma into a coagulometer cuvette.

-

Add 10 µL of the this compound working solution (or vehicle control) to the plasma.

-

Incubate the plasma-inhibitor mixture for 3 minutes at 37°C.[6]

-

Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for a further 3-5 minutes at 37°C (the incubation time should be consistent across all samples and as per the reagent manufacturer's recommendation).[5][6]

-

Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl₂. Simultaneously, the coagulometer's timer should start automatically.

-

The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in triplicate to ensure accuracy.

Data Analysis

-

Calculate the mean and standard deviation of the clotting times for each concentration of this compound.

-

Determine the percentage increase in aPTT compared to the vehicle control using the following formula: % Increase = [(Clotting Time with Inhibitor - Clotting Time of Control) / Clotting Time of Control] x 100

-

To determine the IC₅₀ value (the concentration of inhibitor that produces 50% of the maximal response), plot the clotting time (or % increase in clotting time) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation.

Troubleshooting

-

High Variability between Replicates: Ensure accurate pipetting and consistent incubation times. Check for proper mixing of reagents and plasma.

-

No Clot Formation: This may occur at very high inhibitor concentrations. If it occurs in the control, check the integrity of the plasma and reagents. Ensure CaCl₂ was added.

-

Unexpectedly Short Clotting Times: This could indicate pre-activated plasma or contamination of reagents. Use fresh plasma and reagents.

Conclusion

The aPTT assay is a robust and reliable method for evaluating the in vitro anticoagulant activity of FXIIa inhibitors like this compound. The provided protocols and data serve as a guide for researchers to characterize the potency and dose-response of novel antithrombotic agents targeting the intrinsic coagulation pathway. The concentration-dependent prolongation of the aPTT by this compound confirms its mechanism of action as an inhibitor of the contact activation pathway.